聂莫林森

描述

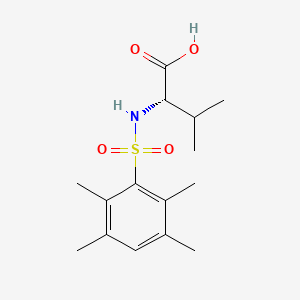

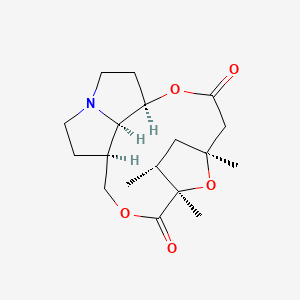

Nemorensine is a macrolide . Its molecular formula is C18H27NO5 . It has an average mass of 337.411 Da and a monoisotopic mass of 337.188934 Da .

Synthesis Analysis

The synthesis of Nemorensine has been described in various studies. For instance, the synthesis of (+)-nemorensic acid, a component of Nemorensine, was achieved starting from a commercially available furoic acid . The process involved nine steps and resulted in a 32% overall yield . Key steps in the sequence included a chiral auxiliary controlled, stereoselective Birch reduction of 3-methyl-2-furoic acid, and the stereoselective reaction of an oxonium ion generated within a tetrahydrofuran ring .

Molecular Structure Analysis

Nemorensine has 5 of 6 defined stereocentres . Its structure is also available as a 2D Mol file .

Chemical Reactions Analysis

Several chemical reactions are involved in the synthesis of Nemorensine. These include the Birch reduction of 3-methyl-2-furoic acid and the reaction of an oxonium ion generated within a tetrahydrofuran ring . Other reactions such as oxidative cyclization based on reversing the polarity of enol ethers and ketene dithioacetals have also been reported .

Physical And Chemical Properties Analysis

Nemorensine is a powder . Its molecular weight is 337.4107 .

科学研究应用

合成与化学研究

- 聂莫酸的合成:Donohoe、Guillermin 和 Walter (2002) 的一项研究描述了从市售的呋喃酸合成 (+)-聂莫酸。这项研究对于理解聂莫林森的化学性质和潜在应用非常重要,即使由于铂金的亲核性低,没有实现聂莫林森的完全合成 (Donohoe、Guillermin 和 Walter,2002)。

神经内分泌肿瘤和消化道

- 神经内分泌肿瘤 (NEN) 和消化道:Pobłocki 等人 (2020) 的研究探讨了神经内分泌肿瘤 (NEN) 的诊断、治疗和营养,主要是消化道和呼吸道肿瘤。尽管这项研究没有直接引用聂莫林森,但对 NEN、其治疗和生化性质的理解可能为聂莫林森在这些领域的潜在未来应用提供见解 (Pobłocki 等人,2020)。

神经递质调节

- 突触传递的调节:Zhang 和 Mifflin 在 2007 年进行的一项研究调查了 α1-肾上腺素受体在外周化学感受器输入的突触传递中的作用。这项研究可能与聂莫林森与神经递质系统潜在相互作用的背景相关 (Zhang 和 Mifflin,2007)。

神经内分泌肿瘤分类

- 神经内分泌肿瘤分类:2018 年的一项研究提出了一个神经内分泌肿瘤在不同解剖位置的通用分类框架。该框架虽然不直接涉及聂莫林森,但对于理解聂莫林森可能针对或影响的疾病至关重要 (Rindi 等人,2018)。

在神经内分泌肿瘤中的作用

- 在神经内分泌肿瘤中的作用:Vitale 等人 (2021) 回顾了成纤维细胞生长因子 (FGF) 系统在神经内分泌肿瘤的发生和发展中的作用。了解 FGF 系统的作用可以深入了解聂莫林森在类似通路或肿瘤中的潜在影响 (Vitale 等人,2021)。

安全和危害

属性

IUPAC Name |

(1R,5S,7R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEINKNDPRUHLP-WLFFGFHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nemorensine | |

CAS RN |

50906-96-2 | |

| Record name | (4S,6R,7R,10aS,15aR,15bR)-Dodecahydro-4,6,7-trimethyl-4,7-epoxy-2H-[1,6]dioxacyclotridecino[2,3,4-gh]pyrrolizine-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C(16a)-Homo-21-norsenecionan-11,16a-dione, 12,15-epoxy-1,2,15,20-tetrahydro-, (1alpha,12R,15R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Nemorensine and where is it found?

A1: Nemorensine is a pyrrolizidine alkaloid (PA) first isolated from the plant Senecio nemorensis L. [, ]. PAs are a group of naturally occurring toxins produced by various plant species, often as a defense mechanism against herbivores.

Q2: Can you elaborate on the synthetic approaches used to determine the structure of (+)-Nemorensic acid?

A3: Several synthetic routes to (+)-Nemorensic acid have been developed. One approach utilized the readily available monoterpene (-)-carvone and involved a unique fragmentation reaction mediated by samarium iodide to construct the tetrahydrofuran ring present in (+)-Nemorensic acid []. Another strategy employed a stereoselective Birch reduction of 3-methyl-2-furoic acid and took advantage of the reactivity of an oxonium ion within a tetrahydrofuran ring to install the correct stereochemistry [].

Q3: Are there any analytical methods used to quantify Nemorensine?

A4: Yes, a method using flame atomic absorption spectrometry (FAAS) has been developed to indirectly determine the concentration of Nemorensine []. This method involves the formation and extraction of ion pairs between the alkaloid and a bismuth complex, followed by measurement of the metal concentration in the organic phase using FAAS.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)

![3-[(4-Chlorophenyl)sulfanyl]propanenitrile](/img/structure/B1608923.png)

![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)

![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)